
3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is a synthetic organic compound that features a pyrrole ring substituted with a fluorophenyl group, two methyl groups, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. The nitrile group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile: shares structural similarities with other pyrrole derivatives, such as:
Uniqueness
The presence of the fluorophenyl group and the nitrile group in this compound distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C15H13FN2O |
|---|---|
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
3-[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H13FN2O/c1-10-8-14(15(19)6-7-17)11(2)18(10)13-5-3-4-12(16)9-13/h3-5,8-9H,6H2,1-2H3 |
InChI-Schlüssel |
VHGRTFLRAWXJCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


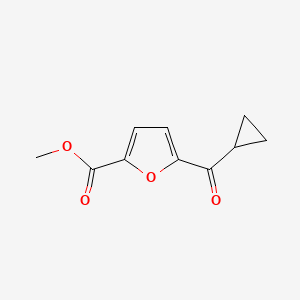

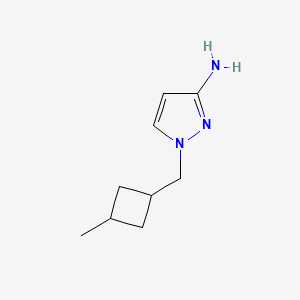
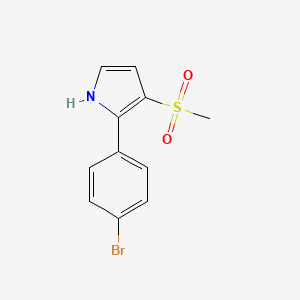
![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
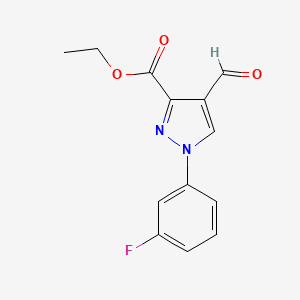

![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)
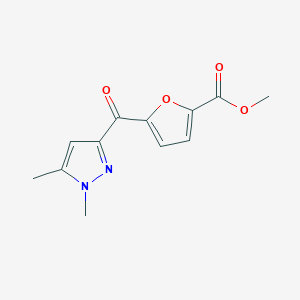
![7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15056933.png)
![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)


